molecular formula C8H7BrFNO4S B8442653 5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid

5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid

Cat. No. B8442653
M. Wt: 312.11 g/mol
InChI Key: XRBWNHAYOYZIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid is a useful research compound. Its molecular formula is C8H7BrFNO4S and its molecular weight is 312.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7BrFNO4S

Molecular Weight

312.11 g/mol

IUPAC Name

5-acetamido-2-bromo-4-fluorobenzenesulfonic acid

InChI

InChI=1S/C8H7BrFNO4S/c1-4(12)11-7-3-8(16(13,14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,12)(H,13,14,15)

InChI Key

XRBWNHAYOYZIPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1F)Br)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-Bromo-2-fluorophenyl)acetamide (173.2 g) was suspended in conc. sulfuric acid (80 ml), and 60% fuming sulfuric acid (340 ml) was dropwise added thereto at 10 to 20° C., followed by stirring at 20° C. for 2 hours. The reaction mixture was dropwise added to ice water (500 g) at 10° to 20° C., and the precipitated crystals were collected by filtration, washed with cold water (400 ml) and dried under reduced pressure to give 175.8 g of 5-(N-acetylamino)-2-bromo-4-fluorobenzenesulfonic acid. M.P., more than 300° C.
Quantity
173.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
340 mL
Type
reactant
Reaction Step Four

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